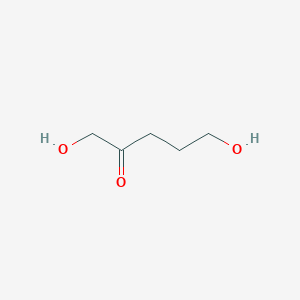
1,5-Dihydroxy-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxypentan-2-one: is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups positioned at the first and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentan-2-one can be synthesized through several methods. One common approach involves the oxidation of 1,5-pentanediol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,5-dihydroxypentan-2-one may involve the catalytic oxidation of 1,5-pentanediol using a metal catalyst such as platinum or palladium . This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce .
Reduction: Reduction of the ketone group can yield .
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 1,5-Pentanedione.
Reduction: 1,5-Pentanediol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
1,5-Dihydroxypentan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Biochemistry: It is used in the study of enzyme-catalyzed reactions involving ketones and hydroxyl groups.
Industrial Chemistry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dihydroxypentan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: Similar structure but lacks the ketone group.
1,5-Pentanedione: Similar structure but lacks the hydroxyl groups.
2,5-Hexanedione: Similar structure with an additional carbon atom.
Uniqueness
1,5-Dihydroxypentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1,5-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c6-3-1-2-5(8)4-7/h6-7H,1-4H2 |
InChI Key |
XROYCWZMPOOEDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















